Journal Name:Sensors and Actuators Reports
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EPR detection of Cr4+ centers in yttrium orthosilicate Y2SiO5
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.optmat.2023.114149
The EPR spectra of Czochralski grown Y2SiO5:Cr and Y2SiO5:53Cr crystals have been studied. In addition to the previously known spectra of Cr3+, the spectrum of the Cr4+ ion was detected and studied for the first time. The fine structure parameters of tetravalent chromium in Y2SiO5 host were obtained based on the analysis of the angular and frequency-field dependences of the EPR spectra. The conclusion about tetrahedral coordination of Cr4+ ion in this host was made. The concentrations ratio of c(Cr3+)/c(Cr4+) ions in the crystal has been evaluated.
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Third order nonlinear investigations of CuLaSe2 and ZnCuLaSe2 quantum dots
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.optmat.2023.114162
Environmentally friendly quantum dots (QDs) with high two-photon absorption coefficients in the near-infrared region are important for nonlinear optics (NLO) applications. In this work, CuLaSe2 and ZnCuLaSe2 QD are successfully synthesized and characterized using UV–Vis, Photoluminescence and HRTEM analysis. Next, the third-order NLO properties of these materials are studied using the femtosecond Z-scan method. The samples showed efficient nonlinear responses. The nonlinear absorption coefficient (β), the nonlinear refractive index (n2) and the third-order nonlinear susceptibility (χ(3)) values for all samples are deduced and discussed in detail. The results reported here pave the way towards building CuLaSe2 and ZnCuLaSe2 QDs-based nonlinear photoelectric devices operating in the near-infrared field.
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The synergetic effect of light and ultrasonic vibration to improve the photocatalysis activity of BiOCOOH nanostructures
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.optmat.2023.114174
The wide band gap and high recombination of photoinduced electron-hole decreases the photocatalytic activity of BiOCOOH. In this work, remarkable piezocatalytic decomposition of RhB by BiOCOOH nanostructure has been discovered. Coupling with piezocatalysis, the photocatalytic degradation capacity under visible light and UV light could be enhanced. BiOCOOH nanotube showed higher piezo-photocatalytic activity than BiOCOOH microspheres. BiOCOOH nanotube decomposes 99% RhB under coexcitation of UV light and ultrasonic vibration in 30 min, which is higher than single piezocatalysis (67.8%) and photocatalysis (77.5%). The distinct piezocatalytic and piezo-photocatalytic activity are attributed to the enhanced electron-hole separation by the piezopotential induced under ultrasonic vibration.
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Luminescence and energy transfer of Ce3+/Tb3+ activated fluoroborate BaGaBO3F2 as a color tunable phosphor
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.optmat.2023.114117
Ce3+/Tb3+ co-doped BaGaBO3F2 is a new rare-earth activated luminescent material with efficient green luminescence. The phosphor was synthesized via the conventional solid-state reaction and characterized by X-ray powder diffraction, photoluminescence, and decay lifetimes. The Ce3+/Tb3+ co-doped phosphor exhibits an efficient excitation between 280 and 420 nm, making it suitable for commercial near-UV chips. The 4f–5d transitions of Ce3+ sensitizer allow the phosphor to be excited by the near-UV light, resulting in green and blue luminescence from Tb3+ and Ce3+, respectively. By controlling Ce3+/Tb3+ doping, the luminescence color can be tuned from blue to green. The effective transfer of excitation energy from Ce3+ to Tb3+ of BaGaBO3F2 was confirmed by the spectral characteristics and decay lifetimes of samples with different doping concentrations. The dipole-quadrupole mechanism is responsible for the efficient energy transfer from Ce3+ to Tb3+, with a critical distance of 11.69 Å. These results demonstrate that Ce3+/Tb3+ co-doped BaGaBO3F2 is an efficient near-ultraviolet (NUV) excitation phosphor with tunable luminescence from blue to green. This material has the potential to be used as a down-conversion phosphor for NUV light-emitting diodes.
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Synthesis of an efficient Mn4+-doped fluoride red phosphor with excellent fluorescence stability by green synthesis method for warm WLED
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.optmat.2023.114129
Currently, Mn4+-doped fluoride phosphors have become a research hotspot, which can help compensate for the missing red component in cold white light-emitting diodes (WLEDs). However, significant synthesis defects limit the development of such fluorescent powders due to the use of highly toxic solvent HF. To improve this situation, a simple green synthesis method should be explored to synthesize Mn4+-activated fluoride phosphor. In this study, a series of red-emitting Mn4+-activated BaTiF6 phosphors are successfully synthesized via the non-toxic reaction system (HNO3/HCl + NH4F). Its crystal structure, morphology, optical characteristics and thermal stability are systematically evaluated. Under blue light excitation, BaTiF6:Mn4+ exhibits a bright narrow-band red emission with exceptional correlated color temperature (3909 K) and color purity (90%). Additionally, the critical concentration of Mn4+ is determined to be 0.03 and the concentration quenching mechanism is also systematically discussed. By calculating the crystal field strength (Dq), Racah parameters (B and C) and nephelauxetic effect ratio parameter β1, it is confirmed that BaTiF6 host can provide a strong crystal field environment for Mn4+. Moreover, these results are compared with other matrix materials. Intriguingly, the optimal sample exists satisfactory thermal stability, whose fluorescence intensity at 423 K retains 49% of that at 298 K and the activation energy reaches up to 0.925 eV. In addition, the chromaticity shift and chromaticity coordinate variation are calculated as 17 × 10−3 and (−0.0063, 0.0063), respectively. Meanwhile, the feasibility of the as-fabricated WLEDs for interior illumination is examined. A high-performance warm WLED with low correlated color temperature (CCT = 4470 K) and high color rendering index (Ra = 88.3) is achieved by using BaTiF6:Mn4+ as a red-emitting material, moreover, WLED exhibits strong output stability under high driving current. The findings of this work provide a comprehensive understanding for rational design of high-performance Mn4+-activated fluoride red phosphors through a simple green synthesis method.
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Fabrication of boron nitride decorated NH2-MIL-53(Fe) for efficient removal of typical antibiotics
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.optmat.2023.114092
Antibiotic pollution in water needs to be effectively addressed as it can potentially harm to human health and the environment. Herein, the photocatalyst composites of boron nitride (BN) decorated NH2-MIL-53(Fe)(Fe-MOF53), i.e. BN/Fe-MOF53, were developed for the removal of tetracycline (TC) and oxytetracycline (OTC). Note that 20BN/Fe-MOF53 demonstrated favorable photocatalytic performance with TC and OTC degradation rates of 83.3% and 80.4%, respectively. In particular, photocatalytic cycling test demonstrated that 20BN/Fe-MOF53 composite has good stability. Characterization analysis displayed that BN promotes the separation of photogenerated electrons and holes in Fe-MOF53, and provides additional reaction sites to react with the pollutant molecules by increasing the specific surface area of the material. Moreover, electron spin resonance (ESR) technology displayed the main active group including ·OH, h+ and ·O2−. Finally, the conceivable photo-degradation principles for eliminating of TCs was proposed. This study provides a novel insight for synthesizing photocatalysts that can be utilized for the efficient degradation of antibiotics.
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Influence of vanadium in sensitized luminescence mechanism and Judd-Ofelt analysis in Er3+/Ho3+ doped mixed ionic-electronic glass system
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.optmat.2023.114169
Er3+/Ho3+ Doped Al₂O₃-Na₂O–TeO2 mixed ionic-electronic glasses containing different concentrations of V₂O5 ranging from 0 to 2.0 mol% were prepared using melt-quenching method. The structural, optical and photoluminescence properties of the glass were studied using FTIR, UV–Vis, and photoluminescence spectroscopy measurements. XRD analysis confirms the amorphous nature of the glass system. The relative areas of TeO4 and TeO3 were measured to demonstrate the correlation of bridging/non-bridging oxygen that exist in the glass network. It was observed that the relatively high TeO3 indicates that the environment of the glass system is NBO-rich despite the increase in BO attributed to V2O5. Analysis on optical absorption edge by Tauc's plot revealed that EOpti decreases due to the prevalence of NBO in the glass system. The Judd-Ofelt oscillator strength, fexp increases accompanied with an anomalous drop at x = 1.0 mol% due to the competition between BO and NBO that has altered the covalency and asymmetry of the Er3+ with the local environment ligand. Meanwhile, the Judd-Ofelt parameter Ω2 decreases generally suggesting that the glass system has underwent some structural modification due to the increase in BO in the host matrix contributed by the VO5. Photoluminescence spectra revealed three dominant emissions in the green region (525 nm;2H11/2 ➝ 4I15/2, 532 nm; 5F4 + 5S2➝ 5I8, 547 nm;4S3/2 ➝ 4I15/2) and 2 emissions in the red region (659 nm; 5F5 ➝ 5I8, 662 nm; 4F9/2 ➝ 4I15/2). As vanadium increased, a decrease in photoluminescence intensity is observed as a result of concentration quenching between V4+ and Ho3+.
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Construction of Ag2CO3/ZnFe2O4/bentonite Z-type heterojunction photocatalyst and efficient degradation of norfloxacin
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.optmat.2023.114153
A novel Ag2CO3/ZnFe2O4/bentonite composite photocatalyst with a Z-type heterojunction was prepared using a solvothermal-in situ precipitation method. Under optimal conditions, with a mass ratio of ZnFe2O4 to bentonite at 1:1.5 and a mass ratio of Ag2CO3 to ZnFe2O4/bentonite at 1:3, the removal rate of norfloxacin (NOR) solution at 30 mg/L by Ag2CO3/ZnFe2O4/bentonite under visible light irradiation was found to be as high as 94.40% At the same time, the photocatalyst has good universality and reuse stability. The experimental results of photocatalyst characterization and mechanism exploration demonstrate that the photocatalytic activity of Ag2CO3/ZnFe2O4/bentonite is significantly enhanced, which can be attributed to the effective separation of electron-hole pairs, improvement in visible light absorption capacity, and enhancement of adsorption properties. The radical capture experiments revealed that h+ played a pivotal role in the photocatalytic degradation of NOR by Ag2CO3/ZnFe2O4/bentonite, while ·O2− and ·OH acted as secondary factors. Ultimately, a Z-type heterojunction electron transfer mechanism was proposed. This study proposes the Ag2CO3/ZnFe2O4/bentonite photocatalysts with excellent stability for the treatment of NOR.
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Synthesis of TiO2 mesoporous film with the effect of 200 eV argon ion beam on its surface chemistry
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.optmat.2023.114103
This work presents an elegant and systematic method to study the effect of a 200 eV Ar ion beam on TiO2 semiconductor mesopores film. Argon ion beam (Ar+) of 200 eV energy was irradiated on the prepared TiO2 film (thickness ∼ 20 μm) at different irradiation times of 0, 150, 250, 350, and 450 s. The irradiated samples were subsequently characterized using x-ray photoelectron spectroscopy (XPS). The survey spectrum reveals the presence of elemental composition of titanium (Ti 2p), oxygen (O 1s), and carbon (C 1s). The compositional ratio of Ti3+/Ti4+ increases and lattice oxygen/Ti 2p decreases with an increase in irradiation time which confirms the creation of oxygen vacancy as the irradiation time progresses. The demonstrated oxygen vacancy induction potentials would be highly meritorious in enhancing the photocatalytic activity of the semiconductor under visible light for various applications.
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Strong enhancement of the optical properties of SiNWs by the deposition of snowball-like V2O5 nanoparticles
Sensors and Actuators Reports ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.optmat.2023.114144
In this work, the morphological and optical properties of vanadium pentoxide (V2O5) nanoparticles deposited on silicon nanowires (SiNWs) have been investigated. SiNWs are obtained by metal-assisted chemical etching (MACE) method. The deposition of vanadium pentoxide on SiNWs layer was performed by vacuum thermal evaporation system for different durations. Scanning electronic microscope (SEM) images show the formation of snowball-like V2O5 nanoparticles on the SiNWs surface. A large condensation of V2O5 elements was observed by increasing the evaporation time. The changes in bonds and chemical composition at the surface of the SiNWs-V2O5 nanocomposites were examined by Raman and Fourier transform infrared (FTIR) spectroscopies. The X-ray Diffraction (XRD) technique revealed the presence of orthorhombic structure of V2O5 layer with good crystallinity. The SiNWs-V2O5 composites show strong visible PL due to the contribution of the radiative band edge transitions of vanadium pentoxide. The emission of V2O5 layer is in the same energy range as that of SiNWs thus leading to a large increase in PL intensity. Optical band gap (Eog) was determined from UV–Vis-IR spectroscopy. The presence of vanadium pentoxide on the SiNWs surface causes an increase in the value of Eog from 1.851 to 2.075 eV. This increase was explained by Burstein-Moss effect.
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